![molecular formula C10H13N3O2S B2974496 N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide CAS No. 2094370-53-1](/img/structure/B2974496.png)
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide, also known as MTFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been studied for its potential applications in various fields, including cancer research, drug delivery systems, and materials science. In cancer research, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug delivery systems, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been used as a linker to attach drugs to nanoparticles for targeted delivery. In materials science, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been used as a monomer to synthesize polymeric materials with unique properties.
Mécanisme D'action
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide exerts its biological effects through the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in various cellular processes, including cell growth and differentiation. By inhibiting HDAC, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been shown to have both biochemical and physiological effects. Biochemically, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide inhibits HDAC activity, leading to changes in gene expression. Physiologically, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted effects on gene expression. However, one limitation is the potential for off-target effects, which may affect other cellular processes.
Orientations Futures
There are several future directions for research on N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide. One area of interest is the development of N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide-based drug delivery systems for targeted cancer therapy. Another area of interest is the synthesis of novel polymeric materials using N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide as a monomer. Additionally, further studies on the biochemical and physiological effects of N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide may lead to the development of new therapeutic strategies for cancer treatment.
Méthodes De Synthèse
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide can be synthesized through a multistep process involving the reaction of thiazolylformamide with propargyl bromide, followed by the addition of methylamine. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-3-8(14)11-4-5-12-10(15)9-7(2)13-6-16-9/h3,6H,1,4-5H2,2H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPEKGEVZQMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-amine dihydrochloride](/img/structure/B2974416.png)
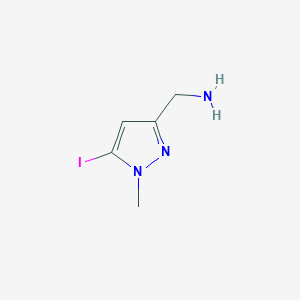
![N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)
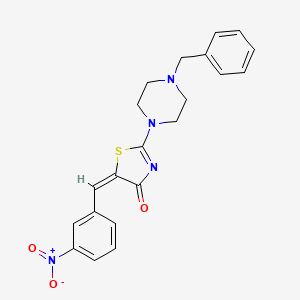
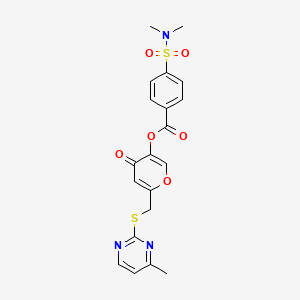
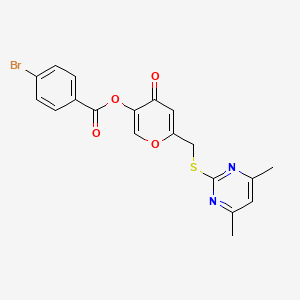

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)
![3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2974431.png)

![2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B2974434.png)
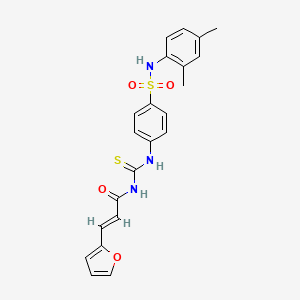
![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)